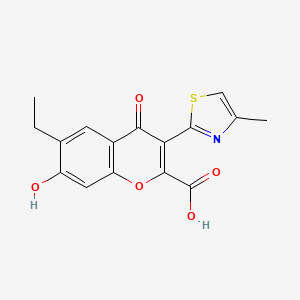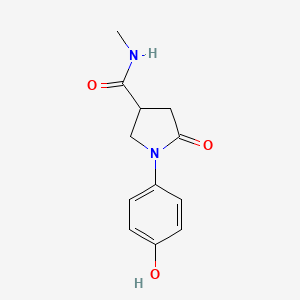![molecular formula C11H9ClN4O2S B4167942 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}dihydro-2(3H)-furanone](/img/structure/B4167942.png)
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}dihydro-2(3H)-furanone
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}dihydro-2(3H)-furanone typically involves multi-step organic reactions, leveraging the reactivity of functional groups to construct the complex molecular architecture. For example, the synthesis and crystal structure of closely related compounds have been described, where strategies such as condensation reactions, use of THF solution, and characterization techniques like FT-IR, UV-Vis, NMR, and X-ray diffraction play crucial roles (Wang Zhao-yang, 2012). These methodologies can be adapted to synthesize the compound , emphasizing the importance of selecting appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds like 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}dihydro-2(3H)-furanone can be elucidated using techniques such as X-ray diffraction. This allows for the determination of crystal systems, space groups, cell parameters, and the orientation of phenyl rings relative to the core structure, providing insights into the molecular conformation and potential reactivity sites (D. Sharma et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with nucleophiles or electrophiles, depending on the presence of functional groups that can undergo substitution or addition reactions. Studies on similar furanones have explored reactions with nitrogen nucleophiles and the construction of heterocyclic rings, highlighting the versatility of these compounds in synthetic organic chemistry (A. Hashem et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}dihydro-2(3H)-furanone in different environments. These properties are determined through analytical and experimental techniques, aiding in the application of such compounds in various fields.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, define the potential applications of the compound. For instance, the study of similar molecules has provided insights into their anticancer activities, demonstrating the significance of the functional group arrangement on biological activity (S. Chandrappa et al., 2009).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyloxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2S/c12-7-1-3-8(4-2-7)16-11(13-14-15-16)19-9-5-6-18-10(9)17/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQHELXLNVQJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1SC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324159 | |
| Record name | 3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782409 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
796082-84-3 | |
| Record name | 3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701324159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-2-[(8-methyl-5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanamine](/img/structure/B4167863.png)
![4-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4167870.png)
![N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4167884.png)
![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4167895.png)

![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methoxybenzamide](/img/structure/B4167907.png)

![5,5'-[1,4-phenylenebis(methylenethio)]bis(1-benzyl-1H-tetrazole)](/img/structure/B4167931.png)
![methyl 7-(5-bromo-2-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4167946.png)

![2-methyl-N-(4-{[2-(4-nitrobenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B4167958.png)
![7-isopropyl-1,3-dimethyl-8-{[2-(4-morpholinyl)-2-oxoethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4167963.png)
![methyl 2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4167964.png)
![N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4167973.png)